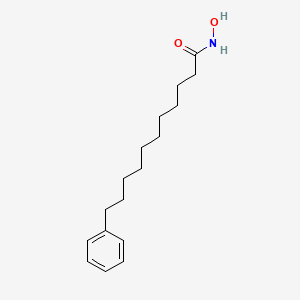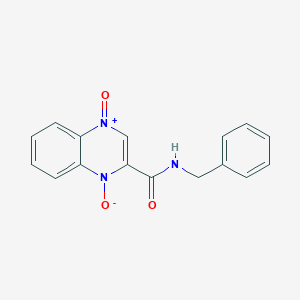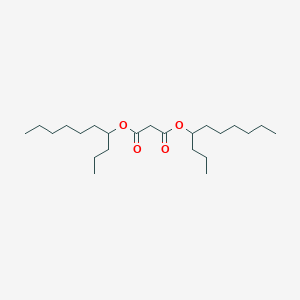
1,5,5-Trimethylcyclohexane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,5-Trimethylcyclohexane-1,3-diol is an organic compound with the molecular formula C9H18O2 It is a derivative of cyclohexane, featuring three methyl groups and two hydroxyl groups attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5-Trimethylcyclohexane-1,3-diol can be achieved through several methods. One common approach involves the hydrogenation of 1,5,5-Trimethylcyclohexane-1,3-dione. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient hydrogenation. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques is essential to obtain the desired product.
化学反応の分析
Types of Reactions
1,5,5-Trimethylcyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form 1,5,5-Trimethylcyclohexane.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C is used for reduction reactions.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,5,5-Trimethylcyclohexane-1,3-dione or carboxylic acids.
Reduction: Formation of 1,5,5-Trimethylcyclohexane.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
1,5,5-Trimethylcyclohexane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5,5-Trimethylcyclohexane-1,3-diol depends on its specific application. In chemical reactions, the hydroxyl groups act as nucleophiles, participating in various substitution and oxidation reactions. The molecular targets and pathways involved in biological systems are still under investigation, but the compound’s structural features suggest potential interactions with enzymes and receptors.
類似化合物との比較
Similar Compounds
1,3,5-Trimethylcyclohexane: Lacks hydroxyl groups, making it less reactive in oxidation and substitution reactions.
1,3-Dimethylcyclohexane-1,3-diol: Similar structure but with one less methyl group, affecting its steric and electronic properties.
1,5-Dimethylcyclohexane-1,3-diol: Similar structure but with one less methyl group, influencing its reactivity and stability.
Uniqueness
1,5,5-Trimethylcyclohexane-1,3-diol is unique due to the presence of three methyl groups and two hydroxyl groups, which confer distinct steric and electronic properties
特性
| 116235-87-1 | |
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC名 |
1,5,5-trimethylcyclohexane-1,3-diol |
InChI |
InChI=1S/C9H18O2/c1-8(2)4-7(10)5-9(3,11)6-8/h7,10-11H,4-6H2,1-3H3 |
InChIキー |
IGGOBQNADHBTSJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(C1)(C)O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


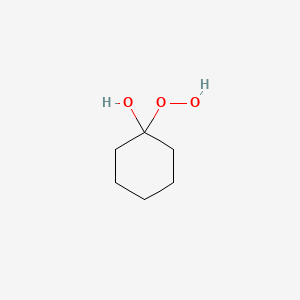
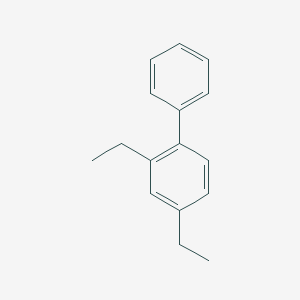

![1,1',1''-[Methanetriyltris(oxyethane-2,1-diyl)]tribenzene](/img/structure/B14299396.png)

